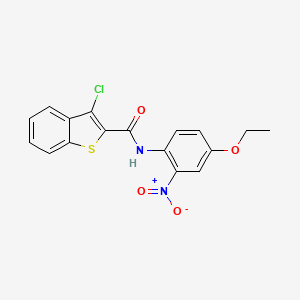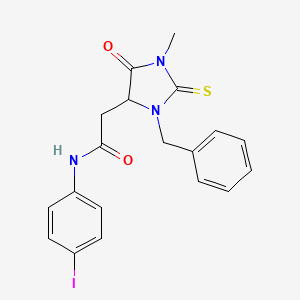![molecular formula C14H13NO3 B5068737 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one, also known as NMO, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMO is a cyclic urethane derivative that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
科学的研究の応用
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
作用機序
The mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one is not fully understood, but studies have suggested that it may inhibit bacterial cell wall synthesis by binding to the enzyme MurA, which is involved in the biosynthesis of peptidoglycan. 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has also been shown to inhibit fungal cell wall synthesis by binding to β-(1,3)-glucan synthase, which is involved in the biosynthesis of β-(1,3)-glucan.
Biochemical and Physiological Effects
Studies have shown that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one exhibits low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been shown to have minimal effects on mammalian cell viability and has been shown to be well-tolerated in animal models.
実験室実験の利点と制限
One of the advantages of using 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against a range of bacterial, fungal, and viral pathogens. However, one limitation is that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one may have limited solubility in aqueous solutions, which may affect its efficacy in certain applications.
将来の方向性
There are several potential future directions for the study of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. One area of interest is the development of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one-based therapeutics for the treatment of bacterial, fungal, and viral infections. Another area of interest is the investigation of the mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one and the identification of potential targets for drug development. Additionally, the development of new synthesis methods for 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one may lead to the production of more potent and effective analogs.
合成法
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including the reaction of 2-naphthol with chloroacetyl chloride to form 2-chloroacetylnaphthol, which is then reacted with ethylenediamine to form 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. Another method involves the reaction of 2-naphthol with phosgene to form 2-chloroformylnaphthol, which is then reacted with ethylenediamine to form 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one.
特性
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14-15-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHJBRYYXBRYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)

![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)